(Z)-3-methoxy-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(3-METHOXYPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that belongs to the class of chromen-2-imines This compound is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a methoxyphenyl group attached to the chromen-2-imine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(3-METHOXYPHENYL)-2H-CHROMEN-2-IMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-2-Imine Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromen-2-imine core.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Methoxylation: The methoxy groups are introduced through methylation reactions using methanol or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of (2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(3-METHOXYPHENYL)-2H-CHROMEN-2-IMINE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(3-METHOXYPHENYL)-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and benzenesulfonyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced chromen-2-imine derivatives.
Substitution: Formation of substituted chromen-2-imine derivatives with various functional groups.
Scientific Research Applications
(2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(3-METHOXYPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.
Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(3-METHOXYPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE: Similar structure with a different position of the methoxy group.
(2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(3-HYDROXYPHENYL)-2H-CHROMEN-2-IMINE: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
(2Z)-3-(BENZENESULFONYL)-8-METHOXY-N-(3-METHOXYPHENYL)-2H-CHROMEN-2-IMINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both benzenesulfonyl and methoxy groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H19NO5S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-(3-methoxyphenyl)chromen-2-imine |
InChI |
InChI=1S/C23H19NO5S/c1-27-18-10-7-9-17(15-18)24-23-21(30(25,26)19-11-4-3-5-12-19)14-16-8-6-13-20(28-2)22(16)29-23/h3-15H,1-2H3 |
InChI Key |
VQNDDDAKABBXTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.